1,3,5-Trithiane, 2,4,6-tris(4-methoxyphenyl)- 1,3,5-Trithiane, 2,4,6-tris(4-methoxyphenyl)-
Brand Name: Vulcanchem
CAS No.: 5692-49-9
VCID: VC16986805
InChI: InChI=1S/C24H24O3S3/c1-25-19-10-4-16(5-11-19)22-28-23(17-6-12-20(26-2)13-7-17)30-24(29-22)18-8-14-21(27-3)15-9-18/h4-15,22-24H,1-3H3
SMILES:
Molecular Formula: C24H24O3S3
Molecular Weight: 456.6 g/mol

1,3,5-Trithiane, 2,4,6-tris(4-methoxyphenyl)-

CAS No.: 5692-49-9

Cat. No.: VC16986805

Molecular Formula: C24H24O3S3

Molecular Weight: 456.6 g/mol

* For research use only. Not for human or veterinary use.

1,3,5-Trithiane, 2,4,6-tris(4-methoxyphenyl)- - 5692-49-9

Specification

CAS No. 5692-49-9
Molecular Formula C24H24O3S3
Molecular Weight 456.6 g/mol
IUPAC Name 2,4,6-tris(4-methoxyphenyl)-1,3,5-trithiane
Standard InChI InChI=1S/C24H24O3S3/c1-25-19-10-4-16(5-11-19)22-28-23(17-6-12-20(26-2)13-7-17)30-24(29-22)18-8-14-21(27-3)15-9-18/h4-15,22-24H,1-3H3
Standard InChI Key HZHATLMQXZNESN-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2SC(SC(S2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC

Introduction

Chemical Identity and Structural Elucidation

Molecular Formula and Nomenclature

The compound’s molecular formula is C₂₄H₂₄O₃S₃, with a molecular weight of 456.6 g/mol . Its systematic IUPAC name, 2,4,6-tris(4-methoxyphenyl)-1,3,5-trithiane, reflects its tri-substituted trithiane core. Alternative names include trithioanisaldehyde and DTXSID50205467 (EPA Substance ID) .

Structural Features

The molecule exhibits C₃h symmetry, with three 4-methoxyphenyl groups positioned equidistantly around the central 1,3,5-trithiane ring (Figure 1). The trithiane ring consists of three sulfur atoms alternating with methylene groups, while the methoxyphenyl substituents introduce steric bulk and electronic diversity.

Table 1: Key Structural Identifiers

PropertyValue/DescriptorSource
SMILESCOC1=CC=C(C=C1)C2SC(SC(S2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC
InChI KeyHZHATLMQXZNESN-UHFFFAOYSA-N
XLogP36.2 (Predicted)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors6

Synthesis and Reaction Pathways

Challenges in Synthesis

The steric hindrance imposed by the bulky methoxyphenyl groups complicates isolation and purification. Additionally, the electron-donating methoxy groups may destabilize intermediates, necessitating low-temperature conditions .

Physicochemical Properties

Solubility and Reactivity

The compound is hypothesized to exhibit limited solubility in polar solvents (e.g., water, ethanol) but higher solubility in dichloromethane or toluene. The sulfur atoms in the trithiane ring may participate in coordination chemistry, acting as Lewis bases .

Table 2: Predicted Physicochemical Properties

PropertyValueMethod
LogP (Octanol-Water)6.2XLogP3
Topological Polar Surface54.5 ŲPubChem
Molar Refractivity126.7 cm³/molPubChem

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